4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine

Description

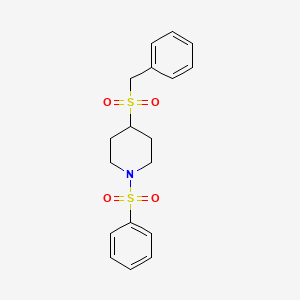

4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine is a disubstituted piperidine derivative featuring sulfonyl groups at both the 1- and 4-positions. The 1-position is occupied by a phenylsulfonyl moiety, while the 4-position bears a benzylsulfonyl group. This dual sulfonation confers unique electronic and steric properties, making the compound a versatile intermediate in pharmaceutical synthesis and materials science. Its applications include serving as a precursor for therapeutic agents targeting neurological and inflammatory disorders, as well as a building block for polymers with tailored thermal and mechanical properties .

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-benzylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S2/c20-24(21,15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)25(22,23)18-9-5-2-6-10-18/h1-10,17H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIMWCXIUWHWNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine typically involves the reaction of piperidine with benzylsulfonyl chloride and phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the corresponding piperidine derivative.

Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding piperidine derivative.

Scientific Research Applications

4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperidine ring can also interact with various biological targets, influencing their function and activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Differences

The table below highlights key structural variations and their implications:

Key Observations:

- Dual Sulfonyl Groups: The target compound’s dual sulfonation increases polarity and reduces membrane permeability compared to mono-sulfonated analogs like 1-(phenylsulfonyl)piperidine .

- Electronic Modulation: Electron-withdrawing groups (e.g., chlorobenzoyl oxyimino in ) decrease the piperidine ring’s basicity, whereas benzylsulfonyl may exert milder electron-withdrawing effects.

Biological Activity

4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of serine proteases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target of Action:

This compound is hypothesized to function primarily as a serine protease inhibitor. Similar compounds have been shown to bind to the active sites of serine proteases, thereby inhibiting their enzymatic functions, which play critical roles in various biological processes such as digestion, immune response, and apoptosis.

Mode of Action:

The binding interactions of this compound with its target enzymes lead to the prevention of protein breakdown. This inhibition can significantly influence cellular processes and biochemical pathways.

Antibacterial Properties

Research indicates that derivatives of sulfonamide compounds exhibit antibacterial properties. For instance, studies have shown that related compounds demonstrate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) values indicating effective antibacterial action . While specific data for this compound is limited, its structural similarities suggest potential antibacterial activity.

Enzyme Inhibition

The compound's role as a serine protease inhibitor suggests it could impact various biochemical pathways. In laboratory settings, it has been observed to influence cell function through enzyme inhibition and changes in gene expression.

Case Studies and Research Findings

A range of studies has explored the biological activity of similar compounds:

- In Vitro Studies: A study on benzyl-sulfonamide derivatives demonstrated significant antibacterial activity with MIC values as low as 1.8 μg/mL against S. aureus .

- Structure-Activity Relationship (SAR): Research on benzyl-piperidine compounds revealed potent antagonism against CCR3 receptors, indicating the importance of structural modifications in enhancing biological activity .

- Pharmacokinetics: In vivo studies showed that certain piperidine derivatives could induce substantial mRNA overexpression related to cytoprotection, suggesting a potential therapeutic role in stress response mechanisms .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(Phenylsulfonyl)piperidine | Lacks benzyl group | Moderate enzyme inhibition |

| 1-(Phenylsulfonyl)piperidine | Single sulfonyl group | Different chemical properties |

This comparison highlights the unique characteristics of this compound due to its dual sulfonamide groups, which may enhance its reactivity and biological applications.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Confirm substitution patterns on the piperidine ring (e.g., δ 3.2–3.5 ppm for N–SO₂ protons).

- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₀N₂O₄S₂).

- HPLC : Assess purity (>95%) with a C18 column (mobile phase: 65:35 methanol/sodium acetate buffer, pH 4.6) .

How can researchers resolve discrepancies in NMR data during synthesis?

Advanced Research Question

Unexpected peaks or shifts often arise from:

- Tautomerism : Check for equilibrium between sulfonyl group conformers using variable-temperature NMR.

- Impurity Profiling : Employ LC-MS to identify byproducts (e.g., incomplete sulfonylation intermediates).

- 2D NMR (HSQC/HMBC) : Map proton-carbon correlations to confirm connectivity .

What safety protocols are critical for handling this compound?

Basic Research Question

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential respiratory irritancy.

- Disposal : Follow EPA guidelines for sulfonamide waste (neutralization with 10% NaOH before disposal) .

How can structure-activity relationship (SAR) studies elucidate the role of sulfonyl groups in biological activity?

Advanced Research Question

- Analog Synthesis : Replace benzyl/phenylsulfonyl groups with methylsulfonyl or fluorosulfonyl variants.

- Biological Assays : Test against target enzymes (e.g., proteases) to measure IC₅₀ shifts.

- Computational Docking : Use AutoDock Vina to predict binding affinities to active sites.

| Analog | Sulfonyl Group | IC₅₀ (μM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Parent Compound | Benzyl/Phenyl | 0.45 | -8.2 |

| 4-(Methylsulfonyl) variant | Methyl | 1.2 | -6.7 |

| 4-(Fluorosulfonyl) variant | Fluoro | 0.78 | -7.5 |

SAR data highlights the benzyl/phenyl groups’ superior steric and electronic complementarity to enzyme pockets .

What strategies improve low yields in coupling reactions during synthesis?

Advanced Research Question

- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings of aryl precursors.

- Solvent Optimization : Use DMF for polar intermediates or toluene for hydrophobic steps.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hr conventional) .

How can researchers mitigate degradation during long-term storage?

Basic Research Question

- Storage Conditions : Argon atmosphere, -20°C in amber vials.

- Stabilizers : Add 1% BHT to inhibit oxidation.

- Periodic QC : Monitor purity via HPLC every 6 months .

What mechanistic insights explain the compound’s covalent binding to biological targets?

Advanced Research Question

The sulfonyl groups act as electrophiles, forming covalent bonds with nucleophilic residues (e.g., cysteine thiols). Techniques to validate this include:

- Mass Spectrometry : Detect +136 Da adducts (sulfonylation of cysteine).

- X-ray Crystallography : Resolve binding modes in enzyme complexes .

How can LC-MS/MS differentiate isobaric impurities in the final product?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.